molecular formula C18H29IO B8702680 Benzene, 1-(dodecyloxy)-4-iodo- CAS No. 116223-59-7

Benzene, 1-(dodecyloxy)-4-iodo-

Cat. No.: B8702680
CAS No.: 116223-59-7
M. Wt: 388.3 g/mol
InChI Key: HFFHDBSIODGMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(dodecyloxy)-4-iodo- is a substituted aromatic compound characterized by a benzene ring functionalized with a dodecyloxy group (-OCH₂(CH₂)₁₀CH₃) at the 1-position and an iodine atom at the 4-position.

Properties

CAS No.

116223-59-7

Molecular Formula

C18H29IO

Molecular Weight

388.3 g/mol

IUPAC Name

1-dodecoxy-4-iodobenzene

InChI

InChI=1S/C18H29IO/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15H,2-11,16H2,1H3

InChI Key

HFFHDBSIODGMJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : Likely C₁₈H₂₉IO (based on structural analogs).
  • Molecular Weight : Estimated ~388.3 g/mol (iodine contributes ~127 g/mol).
  • Substituent Effects: Dodecyloxy Group: Enhances solubility in non-polar solvents and influences mesomeric effects. Iodo Group: Acts as a strong electron-withdrawing group and a reactive site for nucleophilic substitutions or Suzuki-Miyaura couplings.

Comparison with Structurally Similar Compounds

Substituent Variation: Halogens vs. Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
Benzene, 1-(dodecyloxy)-4-iodo- C₁₈H₂₉IO ~388.3 -OCH₂(CH₂)₁₀CH₃, -I Cross-coupling precursors, surfactants
Benzene, 1-bromo-4-(dodecyloxy)- C₁₈H₂₉BrO 341.33 -OCH₂(CH₂)₁₀CH₃, -Br Less reactive than iodo analog; halogen exchange reactions
Benzene,1-(dodecyloxy)-4-nitro- C₁₈H₂₉NO₃ 307.43 -OCH₂(CH₂)₁₀CH₃, -NO₂ Dyes, explosives (nitro group enhances electron deficiency)
Benzene, 1-bromo-2,4-bis(dodecyloxy)-5-iodo- C₃₀H₅₂BrIO₂ 651.55 -Br, -I, two -OCH₂(CH₂)₁₀CH₃ High molecular weight; potential liquid crystal applications

Key Observations :

  • Reactivity : Iodo-substituted derivatives exhibit superior leaving group ability compared to bromo or nitro analogs, enabling efficient participation in Ullmann or Heck reactions.
  • Electronic Effects: Nitro groups (-NO₂) increase ring electron deficiency more significantly than halogens, altering UV-Vis absorption profiles.

Alkoxy Chain Length and Positional Isomerism

Compound Name Alkoxy Chain Length Substituent Positions Boiling Point/Solubility Trends
Benzene, 1-(dodecyloxy)-4-iodo- C12 1,4-positions High hydrophobicity; soluble in chloroform, THF
Benzene, 1-(hexyloxy)-4-nitro- C6 1,4-positions Moderate solubility in polar aprotic solvents (e.g., DMF)
Benzene, 1-(cyclopentyloxy)-4-iodo- Cyclopentyl 1,4-positions Lower hydrophobicity; higher crystallinity

Key Observations :

  • Longer alkoxy chains (e.g., dodecyloxy) reduce melting points and enhance solubility in non-polar media compared to shorter chains (e.g., hexyloxy).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.